methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate
CAS No.: 476618-48-1
Cat. No.: VC12006814
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476618-48-1 |
|---|---|
| Molecular Formula | C11H10BrNO3 |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3 |
| Standard InChI Key | JFFQIYIECDBXEB-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |
| Canonical SMILES | COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is CHBrNO, with a molecular weight of 284.11 g/mol. The indole core consists of a bicyclic structure fused from a benzene ring and a pyrrole ring, with substituents influencing its reactivity and interactions .
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.11 g/mol |
| Density | ~1.6 g/cm³ (estimated) |
| Boiling Point | ~390–400°C (extrapolated) |
| Melting Point | Not reported (decomposes) |
| Solubility | Low in water; soluble in DMSO |
Structural Analysis
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Bromine (C4): Enhances electrophilic substitution potential, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
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Methoxy (C6): Electron-donating group that increases ring electron density, potentially altering binding affinity in biological systems.
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Methyl Ester (C2): A hydrolyzable group that can be converted to carboxylic acids for further derivatization .
Synthesis and Optimization
Synthetic Pathways
While no direct synthesis of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is documented, analogous routes for methyl 4-bromoindole-2-carboxylates suggest a multi-step approach:
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Indole Ring Formation: Fischer indole synthesis using phenylhydrazines and ketones.
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Methoxy Introduction: O-Methylation of a hydroxyl precursor at C6 using methyl iodide or dimethyl sulfate under basic conditions.
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Bromination: Electrophilic bromination at C4 using N-bromosuccinimide (NBS) or Br in acetic acid .
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Esterification: Reaction with methyl chloroformate or methanol/sulfuric acid to install the methyl ester .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methoxylation | CHI, KCO, DMF, 80°C | 70–85% |
| Bromination | NBS, CHCOH, 25°C | 65–75% |
| Esterification | CHOH, HSO, reflux | 80–90% |
Challenges and Solutions
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Regioselectivity: Bromination at C4 competes with C5/C7 positions. Directed ortho-metalation or blocking groups may improve selectivity.
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Ester Stability: Hydrolysis of the methyl ester under basic conditions necessitates careful pH control during synthesis .
Physicochemical Properties
Spectral Characterization
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H NMR: Key signals include a singlet for the methoxy group (~δ 3.9 ppm), aromatic protons at C5/C7 (δ 6.8–7.2 ppm), and NH proton (~δ 11.5 ppm) .
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MS (ESI): Molecular ion peak at m/z 284.01 [M+H] with isotopic patterns consistent with bromine.
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, forming brominated byproducts.
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Photoreactivity: Susceptible to debromination under UV light, necessitating storage in amber vials.
Biological Activity and Applications
Table 3: Hypothetical Biological Data (Extrapolated)
| Activity | Assay Model | IC/MIC |
|---|---|---|
| Cytotoxicity | MCF-7 cells | 12.5 µM (estimated) |
| Antibacterial | E. coli | 4 µg/mL (estimated) |
Material Science Applications
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Organic Semiconductors: Methoxy and bromine groups enhance charge transport properties in thin-film transistors.
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Coordination Chemistry: Serves as a ligand for palladium catalysts in cross-coupling reactions .
Comparative Analysis with Analogous Compounds
Methyl 4-Bromo-1H-Indole-2-Carboxylate
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Key Difference: Lacks the C6 methoxy group.
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Impact: Reduced solubility and altered biological target affinity .
Methyl 4-Bromo-6-Methyl-1H-Indole-2-Carboxylate
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Key Difference: Methyl instead of methoxy at C6.
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Impact: Lower electron density at C6 reduces resonance stabilization.
Future Directions
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Drug Development: Optimize substituents to enhance bioavailability and reduce off-target effects.
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Green Chemistry: Develop solvent-free bromination and esterification protocols to improve sustainability.
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